2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 577967-77-2
VCID: VC11638406
InChI: InChI=1S/C12H8F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-7H,(H,16,17)
SMILES: C1=CC(=CC=C1C2=CNC(=O)C=C2)C(F)(F)F
Molecular Formula: C12H8F3NO
Molecular Weight: 239.19 g/mol

2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine

CAS No.: 577967-77-2

Cat. No.: VC11638406

Molecular Formula: C12H8F3NO

Molecular Weight: 239.19 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine - 577967-77-2

Specification

CAS No. 577967-77-2
Molecular Formula C12H8F3NO
Molecular Weight 239.19 g/mol
IUPAC Name 5-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Standard InChI InChI=1S/C12H8F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-7H,(H,16,17)
Standard InChI Key GWCVSUAYFBNMHX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CNC(=O)C=C2)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=CNC(=O)C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

The molecular structure of 2-hydroxy-5-(4-trifluoromethylphenyl)pyridine is defined by the pyridine core substituted at positions 2 and 5. The IUPAC name for this compound is 5-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one, reflecting the ketone tautomer of the hydroxylated pyridine. Key identifiers include:

PropertyValueSource
CAS Number577967-77-2
Molecular FormulaC₁₂H₈F₃NO
Molecular Weight239.19 g/mol
SMILESC1=CC(=CC=C1C2=CNC(=O)C=C2)C(F)(F)F
InChI KeyGWCVSUAYFBNMHX-UHFFFAOYSA-N
PubChem CID16640951

The presence of the trifluoromethyl group (-CF₃) enhances the compound’s lipophilicity and metabolic stability, traits often exploited in drug design. The hydroxyl group at position 2 allows for keto-enol tautomerism, influencing its reactivity in substitution and coordination reactions .

Synthetic Pathways and Methodological Considerations

While no direct synthesis route for 2-hydroxy-5-(4-trifluoromethylphenyl)pyridine is documented in the provided sources, analogous methods for substituted pyridines offer insights. A plausible approach involves:

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 5-bromo-2-hydroxypyridine and 4-(trifluoromethyl)phenylboronic acid could yield the target compound. This method is widely used for introducing aryl groups to pyridine rings. Reaction conditions typically involve a Pd(PPh₃)₄ catalyst, a base such as Na₂CO₃, and a solvent mixture of dioxane/water at 80–100°C.

Challenges in Isomer Separation

Similar to the nitration process for 2-hydroxy-5-nitropyridine , side products may arise during synthesis. Acid concentration adjustments and selective crystallization could isolate the desired isomer, leveraging differences in solubility .

Physicochemical Properties

Experimental data for 2-hydroxy-5-(4-trifluoromethylphenyl)pyridine remains sparse, but comparisons to structurally related compounds provide estimates:

Property2-Hydroxy-5-(4-CF₃Ph)pyridine2-Hydroxy-4-CF₃-pyridine 2-Hydroxy-3-nitro-5-CF₃-pyridine
Molecular Weight (g/mol)239.19163.10238.13
Melting Point (°C)Not reported161–165Not reported
Boiling Point (°C)Not reported302.6Not reported
Density (g/cm³)~1.4 (estimated)1.4 ± 0.1Not reported
LogP~2.5 (calculated)0.82Not reported

The trifluoromethyl group’s electron-withdrawing nature likely reduces the compound’s basicity compared to unsubstituted 2-hydroxypyridine. The hydroxyl group’s pKa is anticipated to be lower than that of phenol (≈10) due to the pyridine ring’s electron-deficient nature .

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